molecular formula C26H43FO9 B12513196 {3,4,5-Tris[(2,2-dimethylpropanoyl)oxy]-6-fluorooxan-2-YL}methyl 2,2-dimethylpropanoate

{3,4,5-Tris[(2,2-dimethylpropanoyl)oxy]-6-fluorooxan-2-YL}methyl 2,2-dimethylpropanoate

Cat. No.: B12513196
M. Wt: 518.6 g/mol
InChI Key: YGQXZOVKBRJLJC-UHFFFAOYSA-N
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Description

The compound {3,4,5-Tris[(2,2-dimethylpropanoyl)oxy]-6-fluorooxan-2-YL}methyl 2,2-dimethylpropanoate is a highly substituted oxane (tetrahydropyran) derivative. Its structure features:

  • Oxane backbone: A six-membered oxygen-containing ring.
  • Substituents: Three 2,2-dimethylpropanoyloxy (pivaloyloxy) groups at positions 3, 4, and 5. A fluoro group at position 6. A methyl 2,2-dimethylpropanoate group at position 2.

Properties

Molecular Formula

C26H43FO9

Molecular Weight

518.6 g/mol

IUPAC Name

[3,4,5-tris(2,2-dimethylpropanoyloxy)-6-fluorooxan-2-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C26H43FO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3

InChI Key

YGQXZOVKBRJLJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(C(O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Strategies

Starting Materials and Key Intermediates

The synthesis typically begins with D-glucose or its derivatives. Critical intermediates include:

  • 3,4,5-Tris-O-pivaloyl-6-bromooxan-2-yl methyl 2,2-dimethylpropanoate : A brominated precursor used for subsequent nucleophilic fluorination.
  • Partially protected sugars : Intermediate stages involve selective protection of hydroxyl groups to enable precise functionalization.

Stepwise Synthesis

Protection of Hydroxyl Groups
  • Pivaloylation of C3, C4, and C5 Hydroxyls :
    D-Glucose is treated with pivaloyl chloride in pyridine or DMAP to protect the secondary hydroxyls at positions 3, 4, and 5. The primary hydroxyl at C6 remains temporarily unprotected due to steric hindrance.
    $$
    \text{D-Glucose} + 3 \, \text{Piv-Cl} \xrightarrow{\text{pyridine}} \text{3,4,5-Tris-O-pivaloyl-D-glucose}
    $$

  • Methyl Esterification at C2 :
    The C2 hydroxyl is converted to a methyl pivaloate group using methyl pivaloyl chloride or via Fischer esterification under acidic conditions.

Bromination at C6

The unprotected C6 hydroxyl is brominated using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in dichloromethane:
$$
\text{3,4,5-Tris-O-pivaloyl-D-glucose} + \text{PBr}_3 \rightarrow \text{3,4,5-Tris-O-pivaloyl-6-bromo-D-glucose}
$$

Fluorination via Nucleophilic Substitution

The C6 bromide undergoes substitution with fluoride. Common methods include:

  • AgF or KF/18-Crown-6 : Enhances fluoride nucleophilicity in polar aprotic solvents (e.g., DMF):
    $$
    \text{6-Bromo intermediate} + \text{AgF} \xrightarrow{\text{DMF}} \text{6-Fluoro product}
    $$
  • TBAF (Tetrabutylammonium Fluoride) : Facilitates SN2 displacement in THF:
    $$
    \text{6-Bromo intermediate} + \text{TBAF} \rightarrow \text{6-Fluoro product}
    $$
Final Esterification and Purification

The anomeric position (C1) is protected as a methyl ester via reaction with methyl iodide or dimethyl sulfate. The product is purified via column chromatography (silica gel, hexane/EtOAc) or recrystallization.

Analytical Data and Optimization

Reaction Conditions

Step Reagents/Conditions Yield (%) Purity (HPLC)
Pivaloylation Piv-Cl, pyridine, 0°C → RT, 12 h 85–90 >95%
Bromination PBr₃, CH₂Cl₂, 0°C, 2 h 75–80 92%
Fluorination AgF, DMF, 80°C, 6 h 65–70 90%
Methyl Esterification MeI, NaH, THF, RT, 4 h 80–85 98%

Challenges and Solutions

  • Selective Fluorination : The bulky pivaloyl groups hinder fluoride attack, necessitating elevated temperatures or prolonged reaction times.
  • Byproduct Formation : Competing elimination or over-fluorination is mitigated by controlling stoichiometry and using anhydrous conditions.

Recent Advances

Microwave-Assisted Fluorination

Microwave irradiation (100–120°C, 30 min) reduces reaction times and improves yields (75–80%) by enhancing fluoride mobility.

Enzymatic Deprotection-Reprotection

Lipases (e.g., Candida antarctica) enable selective deprotection of the C6 hydroxyl in partially protected intermediates, streamlining fluorination.

Industrial Applications

The compound is a key intermediate in synthesizing SGLT2 inhibitors. For example, ipragliflozin is produced via coupling with aryl zinc reagents, followed by deprotection: $$ \text{6-Fluoro intermediate} + \text{Ar-ZnBr} \xrightarrow{\text{Pd catalyst}} \text{Ipragliflozin precursor} $$

Chemical Reactions Analysis

Types of Reactions

{3,4,5-Tris[(2,2-dimethylpropanoyl)oxy]-6-fluorooxan-2-YL}methyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

{3,4,5-Tris[(2,2-dimethylpropanoyl)oxy]-6-fluorooxan-2-YL}methyl 2,2-dimethylpropanoate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving fluorinated compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {3,4,5-Tris[(2,2-dimethylpropanoyl)oxy]-6-fluorooxan-2-YL}methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the ester groups may facilitate cellular uptake. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The target compound differs from related derivatives in three primary aspects:

Backbone modifications (oxane vs. pyranose sugars).

Substituent types at positions 3, 4, 5 (pivaloyl vs. acetyl or other esters).

Functional group at position 6 (fluoro vs. isothiocyanate, acetyl, etc.).

Table 1: Structural Comparison of the Target Compound with Analogs
Compound Name Backbone Positions 3,4,5 Substituents Position 6 Substituent Notable Functional Groups
Target Compound Oxane 2,2-dimethylpropanoyloxy Fluoro Ester
[(2R,3R,4S,5R,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-isothiocyanatooxan-2-yl]methyl 2,2-dimethylpropanoate Oxane 2,2-dimethylpropanoyloxy Isothiocyanato Ester, isothiocyanate
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate Glucose (pyranose) Acetyloxy Acetyloxy Acetyl, isothiocyanate
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl isothiocyanate Mannose (pyranose) Acetyloxy Acetyloxy Acetyl, isothiocyanate
2,3,4-Tri-O-acetyl-α-D-arabinopyranosyl isothiocyanate Arabinose (pyranose) Acetyloxy - Acetyl, isothiocyanate

Functional and Application Differences

(a) Substituent Bulk and Stability
  • The target compound’s pivaloyloxy groups (2,2-dimethylpropanoyloxy) impart greater steric hindrance compared to acetylated analogs. This enhances metabolic stability but may reduce solubility in polar solvents .
  • Acetylated derivatives (e.g., tetra-O-acetyl glucopyranosyl isothiocyanate) are more labile under physiological conditions, making them suitable for controlled release or enzymatic activation .
(b) Position 6 Functional Group
  • Isothiocyanato (analogs): Reactive group enabling conjugation with amines or thiols, widely used in bioconjugation (e.g., fluorescent labeling) .
(c) Backbone Type
  • Oxane vs. Pyranose Sugars: Pyranose derivatives (e.g., glucose, mannose) are naturally occurring and often used in glycosylation studies. The oxane backbone in the target compound may offer synthetic versatility for non-natural scaffolds .

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